1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole
Overview
Description
1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
The synthesis of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-2-(trifluoromethyl)aniline.
Reaction Conditions: The key steps involve the formation of the pyrazole ring through cyclization reactions. Common reagents used include hydrazine derivatives and appropriate catalysts.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as reducing agents (e.g., hydrogen gas with a catalyst) and nucleophiles (e.g., amines) are commonly used.
Major Products: The major products formed depend on the specific reactions and conditions employed. For example, reduction of the nitro group yields an amino derivative.
Scientific Research Applications
1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play crucial roles in modulating the compound’s activity by influencing its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole can be compared with other similar compounds:
Similar Compounds: Examples include 4-nitro-2-(trifluoromethyl)aniline and 4-nitro-2-(trifluoromethyl)phenyl isocyanate.
Uniqueness: The presence of both the nitro and trifluoromethyl groups in the pyrazole ring imparts unique chemical properties, such as increased stability and specific reactivity patterns, distinguishing it from other compounds.
Properties
IUPAC Name |
1-[4-nitro-2-(trifluoromethyl)phenyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)8-6-7(16(17)18)2-3-9(8)15-5-1-4-14-15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDUISACDFMPIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101232633 | |
Record name | 1-[4-Nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101232633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177093-03-6 | |
Record name | 1-[4-Nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1177093-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-Nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101232633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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